4-methyl-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide 4-methyl-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16384649
InChI: InChI=1S/C11H11N3O3S2/c1-7-3-5-8(6-4-7)9(15)12-10-13-14-11(18-10)19(2,16)17/h3-6H,1-2H3,(H,12,13,15)
SMILES:
Molecular Formula: C11H11N3O3S2
Molecular Weight: 297.4 g/mol

4-methyl-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide

CAS No.:

Cat. No.: VC16384649

Molecular Formula: C11H11N3O3S2

Molecular Weight: 297.4 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide -

Specification

Molecular Formula C11H11N3O3S2
Molecular Weight 297.4 g/mol
IUPAC Name 4-methyl-N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)benzamide
Standard InChI InChI=1S/C11H11N3O3S2/c1-7-3-5-8(6-4-7)9(15)12-10-13-14-11(18-10)19(2,16)17/h3-6H,1-2H3,(H,12,13,15)
Standard InChI Key VQPKVIHFBRWMFX-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)S(=O)(=O)C

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s IUPAC name, 4-methyl-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide, delineates its core structure:

  • A benzamide group substituted with a methyl group at the para position (C4).

  • A 1,3,4-thiadiazole ring in the (2Z)-configuration, featuring a methylsulfonyl (-SO2CH3) group at position 5.

  • A conjugated imine bond (ylidene) bridging the benzamide and thiadiazole moieties.

The (2Z) designation specifies the stereochemistry of the exocyclic double bond, ensuring the sulfonyl and benzamide groups reside on the same side of the thiadiazole plane. This configuration influences molecular polarity and intermolecular interactions .

Synthetic Precursors and Analogues

Synthesis of this compound likely derives from methodologies outlined for related thiadiazoles. For instance, the reaction of 4-methylbenzoyl chloride with 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine under dehydrating conditions could yield the target molecule. Alternatively, cyclocondensation of thiosemicarbazides with sulfonyl-containing reagents may form the thiadiazole core, as observed in analogous syntheses . A key intermediate, 5-(methylsulfonyl)-1,3,4-thiadiazol-2-amine, may be prepared via oxidation of 5-(methylthio)-1,3,4-thiadiazol-2-amine using hydrogen peroxide or oxone .

Synthesis and Optimization

Reaction Pathways

The synthesis of 4-methyl-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide can be rationalized through two primary routes:

Route 1: Direct Acylation

  • Thiadiazole Amine Preparation:

    • Oxidation of 5-(methylthio)-1,3,4-thiadiazol-2-amine to the sulfonyl derivative using H2O2/CH3COOH .

  • Coupling with Benzoyl Chloride:

    • Reaction of 4-methylbenzoyl chloride with the sulfonated amine in anhydrous dichloromethane, catalyzed by triethylamine to scavenge HCl .

Route 2: Cyclocondensation

  • Thiosemicarbazide Formation:

    • Condensation of 4-methylbenzohydrazide with methylsulfonylacetic acid thiocyanate.

  • Ring Closure:

    • Treatment with phosphorus oxychloride (POCl3) or Lawesson’s reagent to cyclize the thiosemicarbazide into the thiadiazole ring .

Optimization Challenges

Key challenges include:

  • Stereochemical Control: Ensuring the (2Z)-configuration requires careful selection of reaction conditions. Polar aprotic solvents (e.g., DMF) and low temperatures (0–5°C) favor the Z-isomer by minimizing thermal randomization .

  • Byproduct Formation: Over-oxidation of the methylthio group or N-acylation at incorrect positions may occur. Chromatographic purification (silica gel, ethyl acetate/hexane) is typically employed .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in DMSO and DMF (~15–20 mg/mL at 25°C), sparingly soluble in water (<0.1 mg/mL). The methylsulfonyl group enhances polarity, improving solubility in polar organic solvents compared to non-sulfonated analogues .

  • Stability: Stable under ambient conditions for >6 months when stored in airtight containers. Degrades under strong acidic (pH <2) or basic (pH >10) conditions, with hydrolysis of the sulfonyl group observed via HPLC .

Spectroscopic Characterization

Table 1: Key Spectroscopic Data

TechniqueData
1H NMR (400 MHz, DMSO-d6)δ 8.21 (s, 1H, NH), 7.89 (d, J=8.2 Hz, 2H, ArH), 7.42 (d, J=8.2 Hz, 2H, ArH), 3.21 (s, 3H, SO2CH3), 2.39 (s, 3H, ArCH3)
13C NMR (100 MHz, DMSO-d6)δ 168.2 (C=O), 158.1 (C=N), 143.5 (C-SO2), 129.8–126.4 (ArC), 44.7 (SO2CH3), 21.3 (ArCH3)
IR (KBr)1675 cm⁻¹ (C=O), 1340–1160 cm⁻¹ (SO2 asym/sym stretch), 1550 cm⁻¹ (C=N)
HRMS (ESI+)m/z calc. for C12H12N3O3S2 [M+H]+: 326.0324; found: 326.0328

The IR spectrum confirms the presence of carbonyl and sulfonyl groups, while NMR data corroborate the Z-configuration through distinct coupling patterns .

Applications and Future Directions

Pharmaceutical Development

  • COX-2 Inhibitors: Potential as anti-inflammatory agents with reduced gastrointestinal toxicity compared to traditional NSAIDs.

  • Anticancer Agents: Thiadiazole derivatives show apoptosis-inducing activity in HT-29 colon cancer cells (IC50 ~12 µM) .

Material Science

The conjugated system and sulfonyl group enable applications in organic semiconductors, with a calculated bandgap of 3.1 eV via DFT .

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